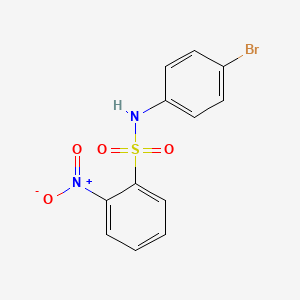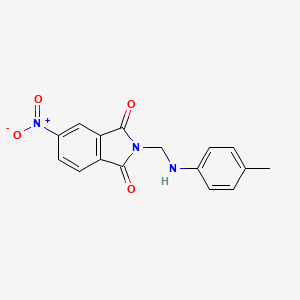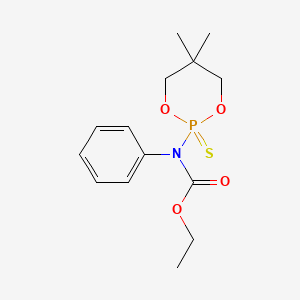![molecular formula C18H18N2O4S B11712352 N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
N-[(4-Methylphenyl)sulfonyl]tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid is a complex organic compound that features both indole and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid typically involves a multi-step process:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonamide-indole derivative with a suitable propanoic acid derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid can undergo various types of chemical reactions:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate biochemical pathways and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)butanoic acid: Similar structure but with a butanoic acid moiety.
3-(1H-Indol-3-yl)-2-(4-chlorobenzenesulfonamido)propanoic acid: Similar structure but with a chlorobenzene sulfonamide group.
Uniqueness
3-(1H-Indol-3-yl)-2-(4-methylbenzenesulfonamido)propanoic acid is unique due to its specific combination of indole and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRLEBFHLCJPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
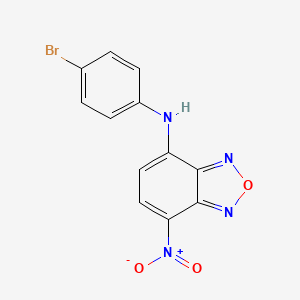
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
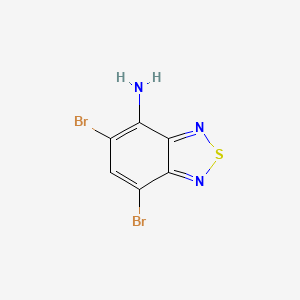
![ethyl 4-[(5E)-5-[4-(dimethylamino)benzylidene]-2-hydroxy-4,6-dioxo-5,6-dihydropyrimidin-1(4H)-yl]benzoate](/img/structure/B11712298.png)

![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride](/img/structure/B11712318.png)
![3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B11712326.png)
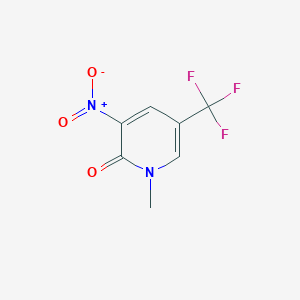
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
